molecular formula C18H15NO3S B2723615 ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate CAS No. 896680-54-9

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate

Cat. No.: B2723615
CAS No.: 896680-54-9
M. Wt: 325.38
InChI Key: RYBWHUGGDNHSHZ-UHFFFAOYSA-N
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Description

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a naphthalene moiety with a thiophene ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of naphthalene-2-carbonyl chloride with ethyl 2-aminothiophene-3-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and naphthalene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthalene moiety with a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBWHUGGDNHSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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